molecular formula C20H25ClN4O3S B2893398 N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1331210-60-6

N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2893398
CAS No.: 1331210-60-6
M. Wt: 436.96
InChI Key: TULZAWDHSLFTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt of a benzothiazole-oxazole hybrid carboxamide. Its structure features a 6-ethyl-substituted benzothiazole core linked via an amide bond to a 3-methyl-1,2-oxazole moiety. The morpholinoethyl group at the nitrogen of the oxazole enhances solubility and bioavailability, a common strategy in medicinal chemistry to improve pharmacokinetics . The hydrochloride salt further augments aqueous solubility, critical for in vivo applications.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S.ClH/c1-3-15-4-5-16-18(13-15)28-20(21-16)24(7-6-23-8-10-26-11-9-23)19(25)17-12-14(2)22-27-17;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULZAWDHSLFTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Alkylation of 2-Aminobenzothiazole

2-Aminobenzothiazole reacts with ethyl chloroacetate in acetone under reflux with potassium carbonate (K₂CO₃) to yield 6-ethyl derivatives. This method, adapted from ethylation protocols for benzothiazoles, achieves moderate yields (65–75%) over 6–8 hours. The reaction proceeds via nucleophilic substitution at the benzothiazole’s C6 position, facilitated by the electron-donating amino group.

Microwave-Assisted Ethylation

Microwave irradiation (180°C, 4–6 minutes) significantly reduces reaction time while improving yields to 85–90%. This approach leverages rapid dielectric heating to accelerate the alkylation step, minimizing side products like over-alkylated species.

Construction of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid

The oxazole moiety is synthesized using van Leusen or Robinson-Gabriel methodologies:

Van Leusen Synthesis with TosMIC

Reaction of tosylmethyl isocyanide (TosMIC) with propionaldehyde in isopropyl alcohol under basic conditions (K₃PO₄) forms 3-methyloxazole-5-carbonitrile. Subsequent hydrolysis with dilute HCl yields the carboxylic acid derivative. This method offers regioselectivity and high purity (90–95% yield).

Robinson-Gabriel Cyclodehydration

Cyclodehydration of N-acetyl-β-alanine using polyphosphoric acid (PPA) at 120°C generates 3-methyloxazole-5-carboxylic acid. While this method is reliable, it requires stringent temperature control to avoid decarboxylation.

Amide Coupling: Benzothiazole-Oxazole Conjugation

The central amide bond is formed via carbodiimide-mediated coupling :

EDCl/HOBt Activation

A mixture of 6-ethyl-1,3-benzothiazol-2-amine (1 equiv), 3-methyl-1,2-oxazole-5-carboxylic acid (1.2 equiv), EDCl, and HOBt in anhydrous DMF is stirred at 0–5°C for 2 hours, followed by 24 hours at room temperature. The reaction achieves 80–85% yield, with excess carboxylic acid ensuring complete amine consumption.

DMT-MM in Aqueous Media

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables coupling in water/THF mixtures at pH 7–8. This greener approach reduces organic solvent use while maintaining yields at 78–82%.

Introduction of the Morpholin-4-Ylethyl Group

Alkylation with 2-Chloroethylmorpholine

The secondary amine of the conjugated product reacts with 2-chloroethylmorpholine (1.5 equiv) in acetonitrile under reflux with K₂CO₃ (12 hours, 70% yield). The morpholine moiety introduces water solubility and modulates pharmacokinetic properties.

Ultrasound-Assisted Alkylation

Ultrasound irradiation (40 kHz, 15 minutes) enhances reaction efficiency by promoting cavitation-induced mixing, boosting yields to 88%. This method avoids prolonged heating, reducing thermal degradation risks.

Hydrochloride Salt Formation

Treatment of the free base with 21% HCl in ethanol under reflux (1 hour) precipitates the hydrochloride salt. Crystallization from ethanol/diethyl ether yields >99% purity, confirmed by GC-MS.

Comparative Analysis of Methodologies

Step Conventional Method Microwave/Ultrasound Green Chemistry Approach
Benzothiazole Ethylation 6 h, 75% yield 4 min, 90% yield N/A
Oxazole Synthesis 24 h, 85% yield 8 min, 93% yield DMT-MM, 82% yield
Amide Coupling EDCl/HOBt, 85% N/A DMT-MM, 82%
Morpholine Alkylation 12 h, 70% 15 min, 88% Ionic liquid, 78%

Mechanistic Insights and Challenges

  • Regioselectivity in Benzothiazole Ethylation : The C6 position is favored due to para-directing effects of the thiazole sulfur and ortho/para-directing amino group.
  • Oxazole Ring Stability : 3-Methyl substitution enhances oxazole stability against ring-opening reactions compared to unsubstituted analogs.
  • Steric Hindrance in Coupling : Bulky morpholinylethyl group necessitates slow addition of coupling reagents to prevent epimerization.

Scale-Up Considerations

  • Continuous Flow Microwave Reactors : Enable kilogram-scale production of benzothiazole intermediates with 92% yield.
  • Solvent Recycling : Ethanol from hydrochloride crystallization is recoverable via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include chloroacetyl chloride for acylation reactions and potassium thiocyanate for thiocyanation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating diseases like tuberculosis and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. Molecular docking studies have shown its potential to bind to proteins like DprE1, which is crucial in the biosynthesis of mycobacterial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzothiazole and oxazole derivatives, focusing on synthesis, physicochemical properties, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Compound Name / ID Core Structure Substituents Yield (%) Key Properties / Bioactivity Reference
Target Compound Benzothiazole-oxazole hybrid 6-Ethyl (benzothiazole), 3-methyl (oxazole), morpholinoethyl (N-substituent) N/R* Enhanced solubility (HCl salt), predicted enzyme inhibition (structural analogy)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-thiazolidinone 4-Chlorophenyl (thiazolidinone) 70 Moderate anti-inflammatory activity; crystallinity affects formulation
N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) Benzothiazole-thiazolidinone 2,6-Difluorophenyl (thiazolidinone) 60 Improved metabolic stability (fluorine substituents)
N-(2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4m) Benzothiazole-thiazolidinone 3-Chlorophenyl (thiazolidinone), acetamide linker 45 Reduced cytotoxicity compared to carboxamide analogs
ETHYL 4-BENZOYL-5-METHYLISOXAZOLE-3-CARBOXYLATE Isoxazole ester Benzoyl, ethyl ester N/R Lower solubility (ester vs. HCl salt); used as synthetic intermediate

*N/R = Not reported in provided evidence.

Key Observations:

Structural Divergence: The target compound’s oxazole core distinguishes it from thiazolidinone-based analogs (e.g., 4g, 4h), which are associated with enzyme inhibition (e.g., cyclooxygenase) but suffer from metabolic instability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a benzothiazole-2-amine with an activated oxazole-carboxylic acid, followed by HCl salt formation. Yields for similar compounds range from 37–70% depending on substituents (e.g., electron-withdrawing groups reduce yields, as in 4i) .

Physicochemical Properties :

  • The hydrochloride salt confers superior aqueous solubility compared to neutral esters (e.g., ETHYL 4-BENZOYL-5-METHYLISOXAZOLE-3-CARBOXYLATE) .
  • Predictive models () suggest logP and solubility values closer to 4g and 4h due to aromatic/hydrophobic balance, but experimental validation is needed .

The morpholinoethyl group may mimic natural substrates (e.g., ATP’s phosphate groups), enhancing binding affinity in enzyme pockets .

Biological Activity

N-(6-Ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 6-ethyl-1,3-benzothiazole derivatives with morpholine and oxazole precursors. The process often employs various reagents such as triethylamine and dimethylformamide to facilitate the formation of the desired product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzothiazole derivatives have shown broad-spectrum antitumor activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across various cancer cell lines such as EKVX (non-small lung cancer), RPMI-8226 (leukemia), and MDA-MB-435 (breast cancer) .

Cell Line GI50 (μM)
EKVX1.7
RPMI-822621.5
OVCAR-425.9
PC-328.7
CAKI-115.9
MDA-MB-43527.9

Antibacterial and Antifungal Activity

Compounds in this class have also been evaluated for their antibacterial and antifungal activities. Studies have demonstrated that certain benzothiazole derivatives can inhibit the growth of Gram-positive bacteria and fungi, showcasing minimal inhibitory concentrations (MICs) as low as 0.015 μg/mL against pathogens like Streptococcus pneumoniae .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Kinases : Some derivatives inhibit the activity of kinases involved in cancer cell proliferation.
  • DNA Interaction : Compounds may intercalate with DNA or inhibit enzymes involved in DNA replication.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the antiproliferative effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that these compounds could moderate inhibitory activities against key targets involved in tumor progression . Another study highlighted the antibacterial efficacy against clinical isolates of resistant strains, emphasizing the potential for developing new antibiotics based on this scaffold .

Q & A

What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Basic:
The synthesis typically involves cyclization to form the isoxazole ring, followed by coupling reactions to introduce the benzothiazole and morpholine moieties. Ethanol is commonly used as a solvent, and reagents like thionyl chloride facilitate amide bond formation .
Advanced:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to ethanol, as seen in analogous benzothiazole derivatives .
  • Temperature control : Reflux conditions (70–80°C) improve cyclization yields but require careful monitoring to avoid decomposition .
  • Catalysis : Palladium-based catalysts could accelerate Suzuki-Miyaura-type couplings for benzothiazole introduction, though this remains untested for this compound .

Which analytical techniques are critical for structural validation and purity assessment?

Basic:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy confirm functional groups and connectivity. Mass spectrometry (MS) verifies molecular weight .
Advanced:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemical ambiguities, particularly for the morpholine-ethyl linkage .
  • High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

How can researchers evaluate the compound’s biological activity and identify molecular targets?

Basic:
Initial screening uses in vitro assays (e.g., antimicrobial susceptibility testing or enzyme inhibition assays). Morpholine-containing analogs often target kinases or G-protein-coupled receptors .
Advanced:

  • Proteomic profiling : Affinity chromatography coupled with LC-MS/MS identifies binding partners in cell lysates .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets, guided by benzothiazole moiety precedents .

What methodologies address discrepancies in reported biological activity across similar compounds?

Basic:
Compare IC₅₀ values in standardized assays (e.g., ATPase inhibition) while controlling for variables like solvent (DMSO vs. saline) .
Advanced:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl vs. fluoro on benzothiazole) to isolate pharmacophores. For example, 6-fluoro analogs show enhanced potency in kinase inhibition .
  • Metabolic stability assays : Microsomal incubation identifies oxidative degradation pathways that may explain reduced in vivo efficacy .

How can the compound’s mechanism of action be elucidated?

Basic:
Enzyme inhibition assays (e.g., fluorescence-based kinase assays) quantify target modulation. Morpholine derivatives often act as allosteric modulators .
Advanced:

  • Cryo-EM or X-ray crystallography : Resolve ligand-protein complexes to visualize binding modes. SHELX refinements are critical for high-resolution structures .
  • Kinetic studies : Stopped-flow fluorescence measures binding kinetics (kₒₙ/kₒff) to differentiate competitive vs. noncompetitive inhibition .

What strategies mitigate solubility challenges during in vivo studies?

Basic:
Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Advanced:

  • Salt formation : Hydrochloride salts (as in this compound) improve solubility but may require pH optimization for tissue-specific delivery .
  • Nanoformulation : Liposomal encapsulation increases bioavailability, as demonstrated for structurally related oxazole derivatives .

How does this compound compare to structurally similar molecules in terms of efficacy and toxicity?

Basic:
Compare IC₅₀ values and selectivity indices (e.g., against hERG channels) using databases like PubChem. Benzothiazole analogs often exhibit lower cytotoxicity than thiadiazoles .
Advanced:

  • Pharmacophore modeling : Overlay 3D structures of active/inactive analogs to identify key electrostatic or steric features. For example, the ethyl group at position 6 reduces off-target binding compared to methyl .
  • Toxicogenomics : RNA-seq profiles of treated cell lines reveal pathway-specific toxicity (e.g., oxidative stress response) .

What experimental designs are optimal for studying metabolic pathways?

Basic:
Incubate the compound with liver microsomes and analyze metabolites via LC-MS .
Advanced:

  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodent models .
  • CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) responsible for metabolism using fluorogenic substrates .

How can researchers resolve contradictions in crystallographic data?

Advanced:

  • Twinned data refinement : SHELXL’s TWIN command models twinning in crystals with pseudo-merohedral symmetry, common in benzothiazole derivatives .
  • Multiconformer modeling : Refine alternative conformations for flexible morpholine-ethyl groups using iterative density modification .

What quality control protocols ensure batch-to-batch consistency?

Basic:

  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Melting point consistency : Deviations >2°C indicate impurities .
    Advanced:
  • Chiral HPLC : Ensures enantiomeric purity if asymmetric centers are present .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hygroscopicity and shelf life .

Notes

  • Contradictions : Ethanol as a solvent improves cyclization yields but may reduce coupling efficiency compared to DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.